molecular formula C9H13N3O2 B15311633 Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate

Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate

Cat. No.: B15311633
M. Wt: 195.22 g/mol
InChI Key: YRBGYWCFVWMVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate is a heterocyclic compound that contains a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate typically involves the reaction of ethyl acrylate with 2-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic addition of the amino group to the acrylate. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound finds applications in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate can be compared with other similar compounds such as:

    2-aminopyrimidine: A simpler compound with similar biological activities.

    Ethyl 2-amino-3-(pyridin-4-YL)propanoate: A structurally similar compound with a pyridine ring instead of a pyrimidine ring, which may exhibit different biological properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 2-amino-3-pyrimidin-4-ylpropanoate

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)8(10)5-7-3-4-11-6-12-7/h3-4,6,8H,2,5,10H2,1H3

InChI Key

YRBGYWCFVWMVGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=NC=NC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.